1-Bromo-4-ethylbenzene
Overview
Description
1-Bromo-4-ethylbenzene is a brominated aromatic compound with an ethyl group attached to the fourth position of the benzene ring relative to the bromine atom. It is a derivative of benzene, where one hydrogen atom has been substituted by a bromine atom and another by an ethyl group. This compound is of interest in organic chemistry due to its potential as an intermediate in the synthesis of various organic molecules.
Synthesis Analysis
The synthesis of brominated benzene derivatives can involve regioselective bromination, ortho-metalation, and halogen/metal exchange reactions. For instance, 1,2-dibromobenzenes, which are closely related to 1-bromo-4-ethylbenzene, are synthesized through sequences that may include these steps and can serve as precursors for further chemical transformations . Although the specific synthesis of 1-bromo-4-ethylbenzene is not detailed in the provided papers, the methodologies described could potentially be adapted for its production.
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives, including those with additional substituents like ethyl groups, can be determined using techniques such as X-ray diffraction. The crystal structures of related compounds have been analyzed, revealing various packing motifs and intermolecular interactions, such as hydrogen bonding and Br...Br interactions . These studies provide insights into the potential molecular geometry and crystal packing of 1-bromo-4-ethylbenzene.
Chemical Reactions Analysis
Brominated benzene derivatives are known to participate in various organic reactions. For example, 1,2-dibromo-4-iodobenzene, a compound similar to 1-bromo-4-ethylbenzene, can act as an intermediate in organic syntheses . Additionally, the presence of a bromine atom on the benzene ring makes these compounds suitable for further functionalization through nucleophilic substitution reactions, which could be applied to 1-bromo-4-ethylbenzene as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives are influenced by the nature and position of substituents on the benzene ring. For example, the solvates of certain brominated benzenes have been studied, and their crystal structures have shown different conformations and packing depending on the crystalline environment . The presence of an ethyl group in 1-bromo-4-ethylbenzene would affect its boiling point, density, and solubility compared to its non-ethylated counterparts. The electronic properties of these compounds can also be studied through cyclic voltammetry, revealing their redox characteristics .
Scientific Research Applications
Catalyst in Triazine Synthesis
1-Bromo-4-ethylbenzene has been used as a catalyst in the synthesis of triazines. A study utilized N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) for one-pot synthesis of 3,5,6-trisubstituted-1,2,4-triazines under solvent-free conditions, showing good to excellent yields (Ghorbani‐Vaghei et al., 2015).
Intermediate in Pharmaceutical and Material Synthesis
1-Bromo-4-ethylbenzene is an intermediate in synthesizing various chemicals. It's used in producing medicinal agents, organic dyes, and organic electroluminescent materials. The synthesis from bromobenzene by nitration in water resulted in 1-bromo-2,4-dinitrobenzene with high yield and purity, showcasing its versatility (Xuan et al., 2010).
Aliphatic and Aromatic Synthesis Catalyst
In another application, 1-Bromo-4-ethylbenzene acted as a catalyst in synthesizing aliphatic and aromatic 2H-indazolo[2,1-b]phthalazine-triones. This synthesis used N-halosulfonamides under solvent-free conditions, resulting in excellent yields from aldehydes, phthalhydrazide, and dimedone (Ghorbani‐Vaghei et al., 2011).
Initiator in Polymer Synthesis
1-Bromo-4-ethylbenzene has been used in the synthesis of functionalized alkoxyamine initiators, key for controlled block copolymers creation. This process involves reactions with di-tert-butyl diperoxyoxalate in the presence of stable nitroxide radicals, demonstrating its utility in advanced polymer chemistry (Miura et al., 1999).
Solvent Influence in Lithium-Bromine Exchange Reactions
The impact of solvent on lithium-bromine exchange reactions involving 1-bromo-4-ethylbenzene was studied, highlighting the compound's role in understanding reaction mechanisms and optimizing conditions for efficient chemical synthesis (Bailey et al., 2006).
Safety And Hazards
1-Bromo-4-ethylbenzene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
properties
IUPAC Name |
1-bromo-4-ethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br/c1-2-7-3-5-8(9)6-4-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URFPRAHGGBYNPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0029218 | |
Record name | 1-Bromo-4-ethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0029218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-ethylbenzene | |
CAS RN |
1585-07-5 | |
Record name | 1-Bromo-4-ethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1585-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4-ethylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001585075 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-BROMO-4-ETHYLBENZENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60144 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-bromo-4-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Bromo-4-ethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0029218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-bromoethylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.946 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-BROMO-4-ETHYLBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42LI8TAT6J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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